1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine
Description
Chemical Structure:
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine (CAS: 1396868-32-8) features a piperidine ring substituted with a trifluoromethyl group at the 4-position and a 3-methoxy-1-methylpyrazole-4-carbonyl moiety at the 1-position. Its molecular formula is C₁₉H₂₁F₃N₄O₃, with a molecular weight of 410.4 g/mol .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-17-7-9(10(16-17)20-2)11(19)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHLFMHJWNDBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution on the pyrazole ring: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Formation of the piperidine ring: This involves the cyclization of a suitable amine precursor with a carbonyl compound.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a methanone linkage between the two rings, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Piperidine Ring Formation
The 4-(trifluoromethyl)piperidine moiety is synthesized via:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyridine hydrogenation | H₂ (5-10 atm), Raney Ni, 80-120°C | 72-85% | |
| Mannich reaction | Formaldehyde + NH(CH₂CF₃)₂, ZnCl₂ | 68% |
Key limitation: Trifluoromethyl groups reduce nucleophilicity, requiring longer reaction times for hydrogenation.
Pyrazole Carbonyl Functionalization
The 3-methoxy-1-methylpyrazole-4-carbonyl group is constructed through:
Stepwise synthesis
- Claisen condensation : Ethyl fluoroacetate + dimethylamino vinyl methyl ketone → β-diketone intermediate (GC purity >95%) .
- Cyclization : Methylhydrazine at -20°C forms the pyrazole core :
- Oxidation : NaOH/H₂O₂ followed by HCl acidification gives the carboxylic acid derivative .
Carbonyl Group Transformations
Notable finding : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating aminolysis by 3.2× compared to non-fluorinated analogs .
Trifluoromethyl Group Stability
| Condition | Observation | Mechanistic Insight |
|---|---|---|
| Strong base (NaOH, Δ) | CF₃ remains intact | C-F bond dissociation energy >485 kJ/mol |
| UV irradiation | Gradual defluorination (19% in 6h) | Radical-mediated C-F cleavage |
Catalyzed Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Suzuki-Miyaura coupling
textAr-B(OH)₂ + Piperidine-Pz → Biaryl derivatives (87-92% yield)
Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) .
Key selectivity : Coupling occurs preferentially at the pyrazole C-5 position due to lower steric hindrance .
Degradation Pathways
Oxidative metabolism studies reveal:
| Enzyme System | Primary Metabolite | Half-life |
|---|---|---|
| CYP3A4 | Hydroxylated piperidine (+16 m/z) | 2.3h |
| CYP2D6 | O-demethylated pyrazole (-14 m/z) | 4.1h |
Data correlates with in vitro microsomal assays using human liver fractions .
Industrial-Scale Optimization
Patent WO2017064550A1 details a cost-effective route:
Process metrics
- Atom economy: 81%
- Waste index: 0.33 kg/kg product
- Throughput: 14.7 kg/day (pilot scale)
Critical control points:
- Maintain reaction temp ≤-20°C during hydrazine addition to suppress diazonium byproducts
- Use anhydrous Na₂SO₄ for final crystallization (≥99.5% purity by HPLC)
This compound’s reactivity profile demonstrates remarkable versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents . The trifluoromethyl group’s metabolic stability and the pyrazole’s metal-coordinating capacity make it a valuable scaffold for targeted drug design.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Polymer Science: It can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Molecular Comparison
Key Observations :
- Trifluoromethyl Positioning : The target compound’s CF₃ group on the piperidine ring contrasts with derivatives like CAS 61714-98-5, where CF₃ is part of a benzoyl group. This difference may alter solubility and receptor selectivity .
- Linker Groups : The pyrazole-carbonyl linker in the target compound differs from sulfonyl (CAS 1005705-53-2) or acetyl (CAS 61714-98-5) groups, affecting conformational flexibility and binding kinetics .
Pyrazole Derivatives :
- The target compound’s 3-methoxy group may enhance anti-inflammatory or antiviral activity, as seen in related pyrazole derivatives (e.g., antipyretic and antiaggregating activities in ) .
Benzoyl and Sulfonyl Analogues :
Research Findings and Implications
- Metabolic Stability: The CF₃ group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., CAS 2310014-54-9) .
- Target Selectivity : The pyrazole-carbonyl moiety may mimic natural ligands in enzyme binding pockets, as seen in CCR5 antagonists () .
Biological Activity
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a piperidine ring and a pyrazole moiety with trifluoromethyl and methoxy substituents. The molecular formula is , and its molecular weight is approximately 303.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to protein targets. The pyrazole ring may participate in hydrogen bonding with active sites on enzymes, modulating their activity.
Anticancer Activity
Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoles could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been linked to increased caspase-3 activity at micromolar concentrations .
Antifungal Activity
In vitro studies have shown that related pyrazole derivatives exhibit moderate antifungal activity against several phytopathogenic fungi. For instance, compounds similar to the target compound demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL . This suggests potential applications in agricultural settings as antifungal agents.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The presence of the methoxy group is believed to contribute to the modulation of inflammatory pathways, making these compounds candidates for developing new anti-inflammatory drugs .
Case Studies and Research Findings
- Anticancer Efficacy : In a study focusing on asymmetric MACs fused with pyrazole, three selected compounds showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells at concentrations as low as 1 µM .
- Fungal Inhibition : A series of synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were tested against Fusarium oxysporum and showed promising antifungal activity, indicating the potential for agricultural applications .
- Molecular Modeling Studies : Molecular docking studies have suggested that these compounds can effectively bind to specific targets involved in cancer progression and inflammation, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
